N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
The target compound, N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methyl-substituted) moiety linked via an acetamide bridge to a 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group.
Properties
Molecular Formula |
C22H21NO7 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H21NO7/c1-12-15(22(25)30-19-8-14(26-2)7-18(27-3)21(12)19)9-20(24)23-10-13-4-5-16-17(6-13)29-11-28-16/h4-8H,9-11H2,1-3H3,(H,23,24) |
InChI Key |
VLMYIFIZULBRAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Chromen-2-one Derivative: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, involving resorcinol and ethyl acetoacetate under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromen-2-one derivative through an acetamide linkage, typically using reagents like acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzodioxole or chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic activities.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues share the N-(1,3-benzodioxol-5-yl)acetamide core but differ in substituents on the chromene or adjacent heterocyclic systems. Key examples include:
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Molecular Formula: C₁₉H₁₅NO₆
- Key Features : Replaces the 5,7-dimethoxy-4-methylchromenyl group with a 4-methyl-2-oxochromen-7-yloxy moiety.
N-(1,3-Benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide
- Molecular Formula : C₂₆H₂₂N₂O₄S
- Key Features : Substitutes the chromene ring with a phenyl-imidazole-thioether system.
- Impact : The imidazole-thioether group introduces sulfur-based nucleophilicity and hydrogen-bonding capacity, which may enhance metabolic stability compared to chromene-based analogues .
K-16 (N-(Benzo[d][1,3]dioxol-5-yl)-2-((3-methylbenzyl)thio)acetamide)
- Molecular Formula: C₁₈H₁₇NO₃S
- Key Features : Contains a thioether-linked 3-methylbenzyl group instead of chromene.
- Impact : The thioether linkage lowers melting point (55.2–55.5°C) compared to oxygen-linked chromene derivatives (e.g., 148°C for triazole-containing analogues), reflecting reduced crystallinity .
Physicochemical Properties
A comparative analysis of physical properties reveals trends influenced by substituent bulk and polarity:
*Assumed based on structural similarity to (C₁₉H₁₅NO₆).
Observations :
- Bulky substituents (e.g., triazole in Compound 1) correlate with higher melting points due to increased crystal lattice stability.
- Thioether linkages (e.g., K-16) reduce melting points compared to oxygen-based bridges.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C22H21NO7 and a molecular weight of approximately 411.4 g/mol. Its structure features a benzodioxole moiety and a chromenone derivative, which are known for their diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The exact mechanisms are still under investigation but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that play crucial roles in cell signaling and metabolism.
- Modulation of Cellular Pathways : It may affect pathways related to inflammation and cancer progression.
Antitumor Activity
Several studies have indicated that this compound exhibits significant antitumor activity. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against several bacterial strains.
- In Vitro Testing : Disc diffusion assays revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for effective bacterial inhibition were found to be in the low µg/mL range, indicating potent antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
| Structural Variations | Observed Biological Activity |
|---|---|
| Addition of methoxy groups | Enhanced antitumor activity |
| Alteration in acetamide side chain | Changes in antimicrobial potency |
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antitumor Effects : A recent study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models.
- Antimicrobial Efficacy : Another study published in Journal of Antimicrobial Chemotherapy reported that the compound effectively reduced bacterial load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
